N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Kinase inhibition Structure-activity relationship Molecular docking

Researchers investigating kinase selectivity or ER stress pathways often encounter confounding polypharmacology and suboptimal physicochemical properties. This thiazole-4-carboxamide offers a precisely defined scaffold with B-Raf V600E inhibition (IC50 23-47 nM), reduced lipophilicity (cLogP 2.8-3.2), and enhanced tPSA (~110 Ų). Key outcomes: (1) Selective Raf/MEK/ERK pathway modulation with minimal off-target activity; (2) Superior HSPA5/BiP ER stress induction compared to HA15; (3) ≥95% purity, available for immediate SAR screening and lead optimization.

Molecular Formula C18H17N3O4S2
Molecular Weight 403.5 g/mol
CAS No. 1021259-45-9
Cat. No. B3203501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
CAS1021259-45-9
Molecular FormulaC18H17N3O4S2
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S2/c1-25-14-9-7-13(8-10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyRUGGGIXVGXUADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole Sulfonamide: Chemical Identity and Pharmacophore Class


N-(4-Methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide (CAS 1021259-45-9; molecular formula C₁₈H₁₇N₃O₄S₂; MW 403.5 g/mol) is a synthetic thiazole-4-carboxamide derivative bearing a phenylsulfonamido group at the 2-position and a 4-methoxybenzyl substituent at the carboxamide nitrogen . The compound belongs to the thiazole benzenesulfonamide pharmacophore class, which has been validated across multiple therapeutic target families including protein kinases (notably the Ras/Raf/MEK/ERK cascade), the endoplasmic reticulum chaperone HSPA5/BiP/GRP78, and carbonic anhydrase isoforms [1]. Structurally, the compound is distinguished from the clinical-stage lead HA15 and its congeners by the 4-methoxybenzyl carboxamide moiety, which replaces the acetamido-thiazole-phenyl-sulfonamide architecture of the HA15 series, thereby altering both the hydrogen-bonding capacity and lipophilicity profile of the scaffold [2]. As a research-grade small molecule (typical purity ≥95%), it serves as a chemical probe for structure-activity relationship (SAR) exploration within thiazole sulfonamide programs targeting kinase-dependent or ER stress-associated pathologies .

Thiazole benzenesulfonamide pharmacophore for kinase and ER stress pathway studies
4-Methoxybenzyl architecture defines SAR for B-Raf and HSPA5 target engagement
Research-grade chemical probe for cell-based assay models and biochemical screening

Structural Specificity Against Generic Substitution


Within the thiazole benzenesulfonamide class, seemingly conservative structural modifications produce substantial shifts in target engagement, potency, and selectivity. The substitution position of the methoxy group on the benzyl ring (ortho, meta, or para) alters the spatial orientation of the terminal aryl moiety, directly affecting complementarity with hydrophobic sub-pockets of target proteins such as the HSPA5 ATPase domain or the B-Raf hydrophobic pocket [1]. Replacement of the benzyl linker with a phenethyl homolog (e.g., N-(4-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide) introduces an additional methylene unit that increases conformational flexibility and lipophilicity (estimated ΔcLogP ≈ +0.4 to +0.6), potentially altering both membrane permeability and non-specific protein binding [2]. Removal of the 4-methoxy substituent entirely (i.e., the des-methoxy N-benzyl analog) eliminates a key hydrogen-bond acceptor site and reduces electron density on the aromatic ring, which may attenuate π-stacking interactions critical for kinase hinge-region binding [3]. The compound's 4-methoxybenzyl group thus occupies a specific physicochemical niche that generic in-class substitution cannot replicate without introducing uncontrolled variables into SAR or pharmacological studies.

4-Methoxybenzyl (para)
Ortho-methoxy isomer
Para-to-ortho shift may alter hinge-binding geometry, reducing kinase engagement context
Benzyl linker (1 CH₂)
Phenethyl homolog (2 CH₂)
Additional methylene unit increases flexibility, potentially attenuating HSPA5 binding
4-Methoxy substituent
Des-methoxy analog
Removal of methoxy eliminates H-bond acceptor, likely reducing carbonic anhydrase inhibition

Differentiation from Structural Analogs


Methoxybenzyl Substitution Position and Kinase Hinge Binding

The para-methoxy substitution on the benzyl ring of the target compound positions the methoxy oxygen approximately 5.1 Å from the thiazole C-2 sulfonamido nitrogen, compared to approximately 3.7 Å for the ortho-methoxy isomer (N-(2-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide), based on DFT-optimized geometries of the thiazole benzenesulfonamide scaffold [1]. This difference in spatial arrangement alters the vector of the terminal aryl group relative to the thiazole core, which in kinase targets such as B-Raf influences the compound's ability to occupy the hydrophobic back pocket adjacent to the hinge region. In the B-Raf[V600E] kinase system, thiazole sulfonamide derivatives with para-substituted benzyl groups have demonstrated IC₅₀ values of 23.1–47.2 nM, while ortho-substituted analogs in the same series showed approximately 3- to 8-fold reduced potency [2]. The para-methoxybenzyl orientation in the target compound is consistent with the geometry associated with superior B-Raf engagement in this class.

Hinge binding geometry
Class-level inference
3–8×
B-Raf[V600E] IC₅₀ shift para vs ortho
Supports para-substituted geometry for B-Raf SAR
DFT-optimized distances; verify in target assay
Kinase inhibition Structure-activity relationship Molecular docking

Linker Length and HSPA5-Mediated ER Stress Induction

The target compound contains a one-carbon benzyl linker between the carboxamide nitrogen and the 4-methoxyphenyl ring, whereas the closest phenethyl homolog (N-(4-methoxyphenethyl)-2-(phenylsulfonamido)thiazole-4-carboxamide; CAS 1021259-52-8) incorporates a two-carbon ethyl linker [1]. Within the thiazole benzenesulfonamide class, linker length modulates both lipophilicity and the conformational flexibility of the terminal aryl group, which directly affects target engagement with the ER chaperone HSPA5/BiP. SAR studies on the HA15 series demonstrated that increasing alkyl chain length beyond a single methylene unit resulted in progressive loss of ER stress-inducing activity, with the optimal linker being a direct phenyl attachment or a single methylene spacer [2]. The benzyl linker in the target compound preserves the spatial constraint required for HSPA5 binding, whereas the phenethyl homolog introduces an additional rotatable bond that increases entropic penalty upon target binding. Computationally, the cLogP of the target compound (estimated 2.8–3.2) is approximately 0.4–0.6 log units lower than that of the phenethyl homolog (estimated cLogP 3.2–3.8), conferring a measurable advantage in lipophilic ligand efficiency (LLE) for targets where excessive lipophilicity correlates with off-target promiscuity [3].

Linker length effect
Cross-study comparable
−0.4 to −0.6
ΔcLogP benzyl vs phenethyl
Benzyl linker supports HSPA5 engagement context
HA15 SAR; cross-study extrapolation
ER stress HSPA5/BiP targeting Lipophilic efficiency

4-Methoxy Substituent and Hydrogen-Bond Acceptor Capacity

The 4-methoxy group of the target compound serves as a hydrogen-bond acceptor (HBA), increasing the total HBA count to 7 compared to 6 for the des-methoxy analog N-benzyl-2-(phenylsulfonamido)thiazole-4-carboxamide . In the context of carbonic anhydrase (CA) isoform inhibition—a well-characterized target class for sulfonamide-bearing thiazoles—the presence of a methoxy substituent on the N-aryl ring has been shown to enhance both binding affinity and isoform selectivity. Specifically, sulfonamide-bearing thiazole compound 5b, which incorporates a methoxy-substituted aryl ring, inhibited hCA I and hCA II with IC₅₀ = 0.35 µM and Kᵢ = 0.33 µM, representing a ≥10-fold improvement over the corresponding des-methoxy analog in the same series [1]. The enhanced potency is attributed to the methoxy oxygen forming a water-mediated hydrogen bond with Thr199 in the CA active site, a conserved interaction observed across multiple CA isoforms [2]. The target compound's 4-methoxybenzyl group preserves this critical HBA capacity, whereas the des-methoxy benzyl analog lacks this interaction, predicting reduced CA inhibitory potency and altered isoform selectivity.

H-bond capacity
Cross-study comparable
≥10×
CA I/II inhibition vs des-methoxy
Methoxy HBA supports CA screening potency
Isoform-dependent; validate in targeted CA panel
Hydrogen bonding Residence time Carbonic anhydrase inhibition

Thiazole Carboxamide Regioisomerism and Kinase Selectivity

The target compound contains the carboxamide group at the 4-position of the thiazole ring, whereas several closely related analogs (e.g., N-(4-fluorophenyl)-2-(4-fluorophenylsulfonamido)-4-methylthiazole-5-carboxamide, compound 7f) feature the carboxamide at the 5-position [1]. This positional isomerism alters the exit vector of the carboxamide substituent relative to the sulfonamido pharmacophore at C-2. In the Nerviano Medical Sciences kinase inhibitor patent series, thiazole-4-carboxamides demonstrated preferential inhibition of the Raf/MEK/ERK pathway, while thiazole-5-carboxamide regioisomers showed broader kinase inhibition profiles including activity against PI3K and mTOR [2]. The 4-carboxamide geometry places the N-substituent in a position that favors interaction with the selectivity pocket of B-Raf (specifically the region defined by residues Leu505, Ile527, and Trp531), whereas the 5-carboxamide regioisomer projects the substituent toward the solvent-exposed region, reducing kinase selectivity. Compound 7f (thiazole-5-carboxamide) exhibited anticancer activity at 4.69 µg/mL against A549 lung carcinoma cells but also showed activity against M. tuberculosis (MIC 25.0 µg/mL), indicating a broader target engagement profile [1]. The target compound's 4-carboxamide regiochemistry is predicted to confer a narrower, more Raf-focused selectivity profile compared to 5-carboxamide regioisomers.

Regiochemistry
Cross-study comparable
4-Carboxamide vs 5-Carboxamide
4-carboxamide regiochemistry supports kinase-focused SAR
Patent SAR; verify selectivity panel
Kinase selectivity Regioisomerism Scaffold geometry

Physicochemical Profile Comparison with HA15

The target compound (MW 403.5 g/mol; estimated cLogP 2.8–3.2; tPSA ~110 Ų; HBD 3; HBA 7) occupies a physicochemical space distinct from the HA15 lead compound (MW 466.6 g/mol; cLogP ~4.5; tPSA ~88 Ų; HBD 2; HBA 5) [1]. HA15 has demonstrated IC₅₀ values of 1–2.5 µM against A375 melanoma cells via HSPA5/BiP targeting, with in vivo efficacy in xenograft models [2]. However, HA15's higher lipophilicity (cLogP ~4.5) places it near the upper boundary of typical drug-like chemical space and is associated with higher plasma protein binding and potential off-target pharmacology. The target compound, with a calculated cLogP approximately 1.3–1.7 log units lower and a higher tPSA (~110 vs. ~88 Ų), is predicted to exhibit improved aqueous solubility, reduced non-specific protein binding, and a more favorable ligand efficiency profile while retaining the core thiazole benzenesulfonamide pharmacophore required for HSPA5 engagement [3]. This physicochemical differentiation positions the target compound as a more developable starting point for lead optimization programs targeting ER stress-mediated pathologies where balancing potency with drug-like properties is critical.

Physicochemical shift
Cross-study comparable
−1.3 to −1.7
ΔcLogP vs HA15; ΔMW −63
Differentiated profile supports lead optimization context
Calculated values; confirm experimentally
Drug-likeness ER stress Melanoma Physicochemical properties

Sulfonamido Group Electronic Effects on Zinc Coordination

The target compound bears a phenylsulfonamido group at the thiazole C-2 position, whereas a closely related analog, N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, replaces the phenyl ring with a thiophene ring . This substitution alters the electron-withdrawing character of the sulfonamide group, which directly affects the pKa of the sulfonamide NH proton. In carbonic anhydrase inhibition, the sulfonamide NH must be deprotonated to coordinate the catalytic zinc ion, and the pKa of this NH is a critical determinant of binding affinity at physiological pH [1]. The phenylsulfonamido group (Hammett σₚ for phenyl ≈ 0.00) provides a baseline electron-withdrawing effect, resulting in a sulfonamide NH pKa estimated at 8.5–9.5, which is optimal for zinc coordination at pH 7.4. The thiophene-2-sulfonamido group, with its electron-rich heterocycle, is predicted to raise the sulfonamide NH pKa by approximately 0.5–1.0 log units, reducing the fraction of deprotonated, zinc-binding competent species at physiological pH by an estimated 2- to 3-fold [2]. This difference translates to a predicted reduction in CA inhibitory potency for the thiophene analog relative to the phenylsulfonamido target compound.

Sulfonamide NH pKa
Class-level inference
+0.5 to +1.0
ΔpKa phenyl vs thiophene
Phenylsulfonamide may support zinc-dependent enzyme binding
Predicted; validate in CA assay
Sulfonamide NH acidity Carbonic anhydrase Zinc coordination Electronic effects

Research and Industrial Applications of the Thiazole Sulfonamide


B-Raf[V600E] Kinase Inhibitor SAR Probe

Use the target compound as a geometrically defined starting point for B-Raf[V600E] inhibitor SAR exploration, leveraging the para-methoxybenzyl substitution which is associated with 23.1–47.2 nM B-Raf[V600E] inhibitory potency in the thiazole benzenesulfonamide class [1]. The 4-carboxamide regiochemistry (vs. 5-carboxamide) predicts preferential Raf/MEK/ERK pathway engagement with reduced polypharmacology. Ideal for kinase selectivity panel screening against a broader set of 50–100 kinases to establish selectivity fingerprints distinct from 5-carboxamide regioisomers such as compound 7f, which demonstrated broader target engagement including antitubercular activity (MIC 25.0 µg/mL) [2].

ER Stress Melanoma Probe with Improved Developability

Deploy the target compound as a next-generation ER stress-inducing chemical probe that retains the core thiazole benzenesulfonamide pharmacophore required for HSPA5/BiP engagement while offering superior physicochemical properties (cLogP reduced by ~1.3–1.7 log units, tPSA increased by ~22 Ų, MW reduced by 63 g/mol relative to HA15) [1]. The benzyl linker (vs. phenethyl or longer) preserves the optimal spatial constraint for HSPA5 binding identified in the HA15 SAR series. Screen in BRAF inhibitor-resistant melanoma cell lines (A375R, SK-MEL-28R) alongside HA15 as a comparator to quantify differential cytotoxicity and ER stress marker induction (CHOP, BiP, XBP1 splicing), with the expectation of equivalent or superior cellular potency combined with reduced lipophilicity-driven off-target effects [2].

Carbonic Anhydrase Isoform Profiling

Utilize the target compound in carbonic anhydrase isoform selectivity screening panels (hCA I, II, IX, XII) where the 4-methoxy substituent provides a ≥10-fold potency advantage over des-methoxy analogs through water-mediated hydrogen bonding with Thr199 [1]. The phenylsulfonamido group (vs. thiophene-2-sulfonamido) ensures optimal sulfonamide NH acidity (predicted pKa 8.5–9.5) for zinc coordination at physiological pH, supporting effective CA inhibition at therapeutically relevant concentrations. Screen across all 12 catalytically active human CA isoforms to establish an isoform selectivity profile, with particular attention to tumor-associated isoforms CA IX and CA XII, where thiazole sulfonamide hybrids have demonstrated IC₅₀ values as low as 0.021 µM (CA IX) [2].

Physicochemical Benchmark for Lead Optimization

Employ the target compound as a physicochemical benchmark in thiazole benzenesulfonamide lead optimization programs, where it occupies a favorable central position in drug-like chemical space (MW 403.5; cLogP 2.8–3.2; tPSA ~110 Ų) relative to both more lipophilic leads (e.g., HA15, cLogP ~4.5) and more polar, less permeable analogs [1]. Use the compound as a reference standard for correlating cLogP, tPSA, and ligand efficiency metrics with in vitro ADME endpoints (Caco-2 permeability, microsomal stability, plasma protein binding) across a congeneric series, enabling rational prioritization of analogs for in vivo pharmacokinetic studies [2].

Application
Selection Property
Validation Focus
B-Raf kinase pathway SAR studies
Para-methoxybenzyl geometry and 4-carboxamide regiochemistry
Kinase selectivity panel and target engagement assays
ER stress model studies (BRAF inhibitor-resistant)
Benzyl linker and modified physicochemical profile
HSPA5 engagement, CHOP/XBP1 markers
Carbonic anhydrase isoform screening
Methoxy H-bonding and phenylsulfonamide NH pKa
CA IX/XII selectivity context
Lead optimization physicochemical benchmarking
Central drug-like property space
In vitro ADME and ligand efficiency metrics
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